N-methylthieno[3,2-b]pyridin-7-amine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-methylthieno[3,2-b]pyridin-7-amine |
InChI |
InChI=1S/C8H8N2S/c1-9-6-2-4-10-7-3-5-11-8(6)7/h2-5H,1H3,(H,9,10) |
InChI Key |
SZTXIJXDEPIRMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=C1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary synthetic approaches to this compound involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. These methods utilize halogenated thienopyridine precursors and boron-containing reagents under palladium catalysis to construct the fused heterocyclic framework efficiently.
-
- Catalyst: Pd(dppf)·CH2Cl2 (1–4 mol%)
- Base: Potassium carbonate (K2CO3), typically 6 equivalents
- Solvent: Mixtures of dimethoxyethane (DME) and water (3:1)
- Temperature: Approximately 100 °C
- Reaction Time: 3–4.5 hours
Example:
Preparation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to this compound, was achieved with yields ranging from 35% to 84% depending on the substituents on the aryl groups (Table 1). Electron-donating groups (EDGs) such as methyl and methoxy provided higher yields, while electron-withdrawing groups (EWGs) gave moderate yields.
| Entry | Substituent on Aryl Ring | Yield (%) |
|---|---|---|
| 2a | Phenyl (Ph) | 84 |
| 2b | para-Methyl (p-Me) | 75 |
| 2c | para-Methoxy (p-OMe) | 70 |
| 2e | para-Chloro (p-Cl) | 82 |
| 2f | para-Trifluoromethyl | 50 |
| 2g | Pyridine heterocycle | 65 |
| 2h | Furan heterocycle | 60 |
Table 1: Yields of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura coupling
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Efficient C-C bond formation, broad substrate scope | High yields, structural diversity | Requires expensive catalysts, sensitive to air/moisture |
| Intramolecular Heteroannulation | One-pot process, uses functionalized thiophenes | High yields, versatile substitution | Multi-step precursor synthesis |
| Multi-Step Functionalized Thiophene | Classical approach with acylation and cyclization | Well-established, scalable | Longer synthesis time, moderate yields |
| Methylation/Amination | Final functionalization steps | Direct installation of functional groups | Requires careful reaction control |
Research Discoveries and Applications Related to Synthesis
- This compound and its derivatives have been studied extensively for their role as splicing modulators, with demonstrated ability to correct pre-mRNA splicing defects in genetic disorders.
- The electronic nature of substituents on the thienopyridine ring significantly influences both the chemical reactivity during synthesis and the biological activity of the compounds.
- Recent patents describe optimized synthetic routes that improve yield and purity by fine-tuning catalyst systems and reaction conditions, particularly in palladium-catalyzed cross-couplings.
- Fluorescent properties of some substituted thieno-fused heterocycles suggest potential applications in bioimaging and diagnostic tools.
Chemical Reactions Analysis
Types of Reactions
N-methylthieno[3,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-methylthieno[3,2-b]pyridin-7-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted thienopyridines.
Scientific Research Applications
N-methylthieno[3,2-b]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methylthieno[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Antitumor Derivatives
- N-(3-Methoxyphenyl) and N-(2-Methoxyphenyl)thieno[3,2-b]pyridin-7-amine (Compounds 1 and 2) Structure: Methoxy groups at the ortho or para positions of the N-aryl substituent. Properties: Exhibit strong intramolecular charge transfer (ICT) in polar media, enhancing fluorescence for tracking . Bioactivity: Demonstrated potent antitumor effects with GI₅₀ values < 1 µM in human tumor cell lines (e.g., breast, lung). Encapsulation in magnetoliposomes (>75% efficiency) improved delivery, enabling dual chemotherapy and magnetic hyperthermia applications .
Neuroprotective Agents
- PTC258 (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine) Structure: Chloro and methyl groups on the thienopyridine core; bulky N-(2-thienylmethyl) substituent. Synthesis: Multi-step process involving Boc protection and deprotection (42.7% yield) . Bioactivity: Orally active compound targeting gait ataxia and retinal degeneration, with >99% purity confirmed by NMR and LC/MS .
- BK50118-A (N-Phenylthieno[3,2-b]pyridin-7-amine) Structure: Simple N-phenyl substitution. Properties: Colorless solid (98% yield); ¹H NMR (CDCl₃) shows aromatic proton signals at δ 7.19–8.42 . Bioactivity: Inhibits ubiquitin-specific protease-13 (USP-13), alleviating neurodegenerative pathology .
Halogen-Substituted Derivatives
- 3-Bromothieno[3,2-b]pyridin-7-amine Structure: Bromine at position 3 of the thienopyridine core. Properties: Enhanced reactivity for further functionalization (e.g., Suzuki coupling). Solubility influenced by sulfur and amino groups .
Fluorinated Derivatives
- N-(3-Fluorophenyl) and N-(4-Fluorophenyl)thieno[3,2-b]pyridin-7-amine (3b and 3c) Synthesis: Prepared via nucleophilic substitution (83–80% yield) . Properties:
- 3b : Melting point 186–187°C; ¹H NMR δ 6.56 (s, NH) .
- 3c: Melting point 184–185°C; ¹³C NMR δ 157.8 (CF) .
Comparative Data Table
Biological Activity
N-methylthieno[3,2-b]pyridin-7-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : It exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Effects : The compound shows potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.
- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways.
Table 1: Summary of Biological Activities
The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, influencing their activity. For instance:
- Inhibition of Enzymes : It has been noted for its inhibitory effects on key enzymes involved in cancer progression, such as Pim-1 kinase and DNA gyrase.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses and cell proliferation.
Case Study: Anticancer Activity
A study evaluating the effects of this compound on the MDA-MB-231 breast cancer cell line demonstrated its potential as an anticancer agent. The treatment resulted in:
- Cell Cycle Arrest : The compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase.
- Apoptotic Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thienopyridine derivatives but exhibits unique biological properties due to its specific methylation. A comparison with related compounds highlights its distinctiveness:
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Thieno[2,3-b]pyridine | Anticancer, anti-inflammatory | Different substitution patterns |
| Thieno[3,2-b]pyridine | Antimicrobial, cytotoxic | Varying methylation affecting activity |
| This compound | Antimicrobial, anticancer | Specific methylation enhancing potency |
Q & A
Q. What are the standard synthetic protocols for preparing N-methylthieno[3,2-b]pyridin-7-amine derivatives, and how can reaction conditions be optimized for high yields?
The synthesis typically involves Buchwald-Hartwig amination between 7-chlorothieno[3,2-b]pyridine and methylamine derivatives. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity .
- Temperature and time : Reactions at 100°C for 24 hours achieve >90% conversion .
- Purification : Flash chromatography (hexanes/EtOAc, 1:1) yields >95% purity. For high yields (up to 98%), use a 2:1 amine-to-substrate ratio and inert atmospheres to prevent oxidation .
Q. What analytical techniques are essential for confirming the structural integrity of this compound derivatives?
- 1H/13C NMR : Resolves aryl substituent effects (e.g., NH signal broadening at δ 8.43 ppm in DMSO-d6 indicates hydrogen bonding) .
- HRMS (EI-TOF) : Confirms molecular weight with <0.0004 Da deviation (e.g., C14H12N2OS: calc. 256.0670, found 256.0675) .
- Variable-temperature NMR : Resolves tautomerism in conflicting NH signals (e.g., meta- vs. para-substituted aryl groups) .
Advanced Research Questions
Q. How do substituent positions on the aryl group influence the antitumor activity of thieno[3,2-b]pyridin-7-amine analogs?
- Meta-substituents (e.g., 3-methoxyphenyl) enhance cytotoxicity by 40% compared to ortho/para variants due to optimal π-π stacking with DNA topoisomerase II .
- Electron-donating groups (EDGs) improve cellular uptake, while bulky substituents reduce membrane permeability. Molecular docking shows a 15° dihedral angle maximizes target binding .
Q. How should researchers address contradictory biological activity data between in vitro and in vivo studies?
Discrepancies arise from:
- Hepatic metabolism : Track active metabolites via LC-MS/MS pharmacokinetic profiling .
- Tumor model selection : Use orthotopic models (vs. subcutaneous xenografts) to account for stromal interactions .
- Statistical reconciliation : Apply multivariate ANOVA considering tumor penetration (MALDI-IMS) and ABCG2 transporter expression .
Q. What formulation strategies improve the bioavailability of thieno[3,2-b]pyridin-7-amine-based antitumor agents?
- Magnetoliposomes (60–80 nm diameter) increase plasma half-life 3-fold. PEG-2000 surface functionalization enhances tumor accumulation via the EPR effect .
- pH-sensitive liposomes release 85% payload at tumor pH (6.5) with <5% leakage in circulation. Achieve >90% loading efficiency using ethanol injection at 4:1 lipid:drug ratios .
Methodological Challenges
Q. How can conflicting spectral data (e.g., NMR signal broadening) be resolved during characterization?
- For NH proton broadening, use 2D COSY and DEPT-135 editing to distinguish tautomerism from hydrogen bonding .
- 13C NMR with cryoprobes improves sensitivity for low-abundance carbons (e.g., CF signals in fluorophenyl derivatives) .
Q. What techniques optimize crystallization of poorly soluble derivatives?
- Mixed-solvent recrystallization : EtOAc/hexanes gradients resolve oils .
- Microwave-assisted crystallization at 60°C enhances crystal lattice formation. Monitor purity via HPLC (C18 column, 0.1% TFA modifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
